molecular formula C21H19N3O2S B12036621 (5E)-2-(4-ethoxyphenyl)-5-(4-ethylbenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one CAS No. 606954-65-8

(5E)-2-(4-ethoxyphenyl)-5-(4-ethylbenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B12036621
CAS No.: 606954-65-8
M. Wt: 377.5 g/mol
InChI Key: RVYAYITXYZVSDL-QGOAFFKASA-N
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Description

The compound (5E)-2-(4-ethoxyphenyl)-5-(4-ethylbenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a heterocyclic organic molecule It belongs to the class of thiazolotriazoles, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-2-(4-ethoxyphenyl)-5-(4-ethylbenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thiazole Ring: Starting with a suitable precursor, such as a substituted thiourea, the thiazole ring is formed through cyclization reactions.

    Formation of the Triazole Ring: The triazole ring is then synthesized by reacting the thiazole intermediate with hydrazine derivatives under specific conditions.

    Substitution Reactions: The ethoxyphenyl and ethylbenzylidene groups are introduced through substitution reactions, often involving nucleophilic aromatic substitution or other electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethylbenzylidene group, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the double bond in the benzylidene group, converting it to a single bond and forming the corresponding alkane.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes.

    Substitution: Introduction of various functional groups like halides, amines, or hydroxyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of thiazolotriazoles in various chemical reactions.

Biology

Biologically, (5E)-2-(4-ethoxyphenyl)-5-(4-ethylbenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has shown potential as an antimicrobial and antifungal agent. Its ability to interact with biological membranes and proteins makes it a candidate for further pharmacological studies.

Medicine

In medicine, this compound is being explored for its potential therapeutic applications. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.

Industry

Industrially, this compound can be used as an intermediate in the synthesis of more complex molecules. Its stability and reactivity make it suitable for various industrial applications, including the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (5E)-2-(4-ethoxyphenyl)-5-(4-ethylbenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their function or altering their activity. This interaction can lead to various biological effects, such as antimicrobial activity or inhibition of cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-2-(4-methoxyphenyl)-5-(4-methylbenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
  • (5E)-2-(4-chlorophenyl)-5-(4-bromobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Uniqueness

Compared to similar compounds, (5E)-2-(4-ethoxyphenyl)-5-(4-ethylbenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one stands out due to its specific substituents, which can influence its reactivity and biological activity. The ethoxy and ethyl groups may enhance its solubility and ability to interact with biological targets, making it a unique candidate for further research and development.

Properties

CAS No.

606954-65-8

Molecular Formula

C21H19N3O2S

Molecular Weight

377.5 g/mol

IUPAC Name

(5E)-2-(4-ethoxyphenyl)-5-[(4-ethylphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C21H19N3O2S/c1-3-14-5-7-15(8-6-14)13-18-20(25)24-21(27-18)22-19(23-24)16-9-11-17(12-10-16)26-4-2/h5-13H,3-4H2,1-2H3/b18-13+

InChI Key

RVYAYITXYZVSDL-QGOAFFKASA-N

Isomeric SMILES

CCC1=CC=C(C=C1)/C=C/2\C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)OCC)S2

Canonical SMILES

CCC1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)OCC)S2

Origin of Product

United States

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